molecular formula C10H21NO2 B13212510 5-Amino-3,6-dimethyloctanoic acid

5-Amino-3,6-dimethyloctanoic acid

Cat. No.: B13212510
M. Wt: 187.28 g/mol
InChI Key: WIOJJRRCTRYDJF-UHFFFAOYSA-N
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Description

5-Amino-3,6-dimethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,6-dimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, followed by amination and subsequent functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,6-dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

5-Amino-3,6-dimethyloctanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3,6-dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3,6-dimethyloctanoic acid include other amino acids such as 2-amino-3-hydroxybutanoic acid (threonine) and 6-aminohexanoic acid (aminocaproic acid). These compounds share structural similarities but differ in their specific functional groups and carbon chain lengths .

Uniqueness

What sets this compound apart is its unique combination of amino and carboxylic acid groups attached to a dimethyl-substituted carbon chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

5-amino-3,6-dimethyloctanoic acid

InChI

InChI=1S/C10H21NO2/c1-4-8(3)9(11)5-7(2)6-10(12)13/h7-9H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

WIOJJRRCTRYDJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(C)CC(=O)O)N

Origin of Product

United States

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